1'-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole is a complex organic compound that features a unique structure combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, trifluoromethylating agents, and methoxyphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly for targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl groups and methoxyphenyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1’-Ethyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazole stands out due to its combination of pyrazole and pyrimidine rings, along with the presence of trifluoromethyl groups
Properties
CAS No. |
1005632-07-4 |
---|---|
Molecular Formula |
C22H18F6N6O |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-[3-(1-ethyl-3-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C22H18F6N6O/c1-4-33-11-15(12(2)31-33)17-10-19(22(26,27)28)34(32-17)20-29-16(9-18(30-20)21(23,24)25)13-6-5-7-14(8-13)35-3/h5-11H,4H2,1-3H3 |
InChI Key |
VDFWDUSMVILBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.